3-bromo-1,7-dimethyl-7-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one
Description
This compound is a brominated bicyclo[2.2.1]heptan-2-one derivative featuring a 4-methylpiperazinyl sulfonylmethyl substituent. Its structure includes a rigid norbornane-like framework, which is chemically modified at the C3 position with bromine and at the C7 position with dimethyl and sulfonamide-linked 4-methylpiperazine groups.
The synthesis of this compound likely involves sulfonylation of a brominated bicyclo[2.2.1]heptan-2-one precursor, followed by coupling with 4-methylpiperazine. Analytical characterization (e.g., NMR, mass spectrometry) would confirm the presence of the bromomethylene group (=CHBr) and sulfonamide linkage, as evidenced by signals at ~5.62 ppm (1H NMR) and sulfonyl-related resonances .
Properties
IUPAC Name |
3-bromo-1,7-dimethyl-7-[(4-methylpiperazin-1-yl)sulfonylmethyl]bicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BrN2O3S/c1-14-5-4-11(12(16)13(14)19)15(14,2)10-22(20,21)18-8-6-17(3)7-9-18/h11-12H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLUOSAUUKDXNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1(C)CS(=O)(=O)N3CCN(CC3)C)C(C2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1,7-dimethyl-7-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one typically involves multiple steps. One common approach starts with the preparation of the bicyclo[2.2.1]heptan-2-one core, followed by functionalization to introduce the bromine, methyl, and sulfonyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1,7-dimethyl-7-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3-bromo-1,7-dimethyl-7-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving sulfonyl and piperazine groups.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-bromo-1,7-dimethyl-7-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperazine moiety can enhance binding affinity. The bicyclic structure provides rigidity, which can be crucial for specific interactions and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare structural analogs, focusing on substituents, molecular properties, and biological relevance:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Impact on Bioactivity :
- The target compound ’s 4-methylpiperazinyl sulfonyl group likely improves binding to charged residues in enzyme active sites, as seen in protease inhibitors .
- Replacement with a 2-pyridinyl-piperazinyl group (C19H27N3O3S) introduces heteroaromaticity, which may enhance interactions with metal ions or aromatic residues .
Bromine vs. In contrast, non-brominated analogs (e.g., 3-[(dimethylamino)methyl] derivative) lack this reactivity .
Sulfonamide vs. Methanesulfonamide: The tert-butyl methanesulfonamide analog (C22H29NO3S) exhibits higher lipophilicity (clogP ~3.5 vs. ~2.1 for the target compound), which may affect membrane permeability .
Stereochemical Considerations :
- The (1R,3S,4S)-stereoisomer of 3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (CAS 10293-06-8) demonstrates the importance of stereochemistry in receptor binding, as enantiomers often show divergent biological activities .
Biological Activity
3-bromo-1,7-dimethyl-7-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}bicyclo[2.2.1]heptan-2-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which combines a bicyclic framework with a piperazine moiety, suggests diverse biological activities, particularly in the fields of pharmacology and drug development.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bicyclic structure facilitates binding to specific receptors, while the piperazine ring enhances its pharmacokinetic properties. The sulfonamide group is also crucial for its activity against certain biological pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.
Anticancer Properties
Several studies have focused on the anticancer potential of related compounds. For example, derivatives with similar structural features have demonstrated efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanisms often involve the modulation of signaling pathways associated with cancer cell survival.
Neuropharmacological Effects
The piperazine component suggests potential neuropharmacological applications. Compounds in this class have been studied for their effects on neurotransmitter systems, particularly dopamine and serotonin pathways. This makes them interesting candidates for treating neuropsychiatric disorders.
Comparative Analysis
A comparative analysis of this compound with other similar compounds reveals its unique position in terms of biological activity and structural characteristics.
| Compound | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Antimicrobial | Cell wall synthesis inhibition |
| Compound B | Anticancer | Apoptosis induction via caspase activation |
| 3-bromo... | Neuropharmacological | Dopamine receptor modulation |
Case Study 1: Anticancer Activity
In a study conducted on breast cancer cell lines MCF-7 and MDA-MB-231, derivatives similar to 3-bromo-1,7-dimethyl... were tested for cytotoxicity. Results indicated a significant reduction in cell viability when treated with these compounds, highlighting their potential as anticancer agents.
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial effects of piperazine derivatives found that certain modifications to the sulfonamide group enhanced activity against Gram-positive bacteria. The study concluded that structural optimization could lead to more effective antimicrobial agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
